Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioether-linked methyl propanoate. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in kinase inhibition or epigenetic modulation.
Properties
IUPAC Name |
methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-6-5-11-16-17-13(19(11)18-12)10-4-3-7-15-8-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPTILCYUURSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Route 1: Cyclization Followed by Thioether Coupling
Synthesis of 3-Chloro-Triazolo[4,3-b]Pyridazine
- Starting Material : 3,6-Dichloropyridazine is treated with hydrazine hydrate in ethanol under reflux to yield 3-hydrazinyl-6-chloropyridazine.
- Cyclization : The hydrazine intermediate undergoes cyclization with formic acid at 100°C, forming 3-chloro-triazolo[4,3-b]pyridazine.
Reaction Conditions :
- Solvent: Ethanol or formic acid
- Temperature: 80–100°C
- Yield: 70–85%
Thioether Formation
- Nucleophilic Substitution : 3-Chloro-triazolo[4,3-b]pyridazine reacts with methyl 2-mercaptopropanoate in the presence of K₂CO₃ in DMF at 60°C.
Reaction Conditions :
- Base: K₂CO₃ or Et₃N
- Solvent: DMF or DMSO
- Temperature: 60–80°C
- Yield: 65–78%
Route 2: One-Pot Cyclocondensation and Functionalization
Formation of Triazolopyridazine Core
- Hydrazine Cyclocondensation : 3-(Pyridin-3-yl)-6-hydrazinylpyridazine is cyclized with CS₂ in NaOH/EtOH to form the triazolo[4,3-b]pyridazine ring.
Reaction Conditions :
- Reagent: CS₂
- Base: 10% NaOH
- Solvent: Ethanol
- Temperature: 60°C
- Yield: 75–80%
Thioester Alkylation
- Mitsunobu Reaction : The thiol group is alkylated with methyl 2-bromopropanoate using DIAD and PPh₃ in THF.
Reaction Conditions :
- Reagents: DIAD, PPh₃
- Solvent: THF
- Temperature: 0°C to RT
- Yield: 55–65%
Optimization and Challenges
Regioselectivity in Cyclization
Stability of Thiol Intermediates
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 60:40, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 6
The triazolopyridazine scaffold is highly versatile, with substitutions at positions 3 and 6 significantly altering bioactivity and pharmacokinetics. Key comparisons include:
Pyridinyl Substituents
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide
- 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Structure: Position 6 substituted with thiophen-2-yl; position 3 has a pyridinylmethylthio group. Properties: CAS 894050-19-2.
Alkyl and Aryl Substituents
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic Acid
- 2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic Acid Structure: Position 6 substituted with a sulfonyl group instead of thioether. Properties: Molecular weight 236.29; CAS 1352504-79-0.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound: The methyl propanoate ester likely improves lipophilicity and oral bioavailability compared to carboxylic acid derivatives (e.g., ).
- 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6): Exhibits a water solubility of 33.7 µg/mL at pH 7.4, suggesting moderate bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound characterized by its unique structural features, including a triazole ring and a pyridine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioether linkage and an ester functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 284.38 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for medicinal chemistry applications.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. The triazolopyridazine core can interact with active sites through hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or modulation of receptor activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
These results suggest that the compound has potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Enzyme Inhibition Studies
The compound's potential as an inhibitor of c-Met kinase has also been investigated. The c-Met pathway is crucial in cancer progression and metastasis.
This level of inhibition indicates that this compound could be a viable candidate for further development in targeted cancer therapies.
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the cytotoxicity of various triazolopyridazine derivatives against A549 lung cancer cells, this compound demonstrated significant activity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Enzyme Targeting
Another investigation focused on the inhibitory effects on c-Met kinase revealed that this compound not only inhibited the kinase effectively but also showed favorable pharmacokinetic properties in preliminary animal models.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like pyridin-3-yl derivatives and triazole intermediates. Key steps include:
- Cyclocondensation of hydrazine derivatives with carbonyl-containing compounds (e.g., CH₃C(OEt)₃) under reflux conditions .
- Thioether formation via nucleophilic substitution, requiring sodium hydride (NaH) as a base in polar aprotic solvents like DMF .
- Optimization of temperature (e.g., reflux in acetonitrile) and catalyst selection (e.g., Pd/C for coupling reactions) to improve yield and purity .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂N₄O₂S: 313.07) .
- XRD : Crystallographic data (e.g., CCDC deposition) to resolve ambiguities in fused triazolo-pyridazine rings .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions .
- Exposure Control : Ensure local exhaust ventilation and avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
- Waste Disposal : Collect organic waste in sealed containers for incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like Discovery Studio to model interactions with target proteins (e.g., kinases or receptors). Focus on the triazole ring’s hydrogen-bonding potential and pyridazine’s π-π stacking .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and metabolic stability. The thioether group may influence solubility (LogP ~2.5) .
- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing pyridin-3-yl with chlorophenyl) to isolate pharmacophoric groups .
- Mechanistic Studies : Use siRNA or CRISPR to validate target engagement in cellular models .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antiproliferative assays?
- Methodological Answer :
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S arrest .
- Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays .
- Pathway Profiling : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) .
- Controls : Include positive controls (e.g., doxorubicin) and validate results in 3D spheroid models .
Q. What advanced techniques optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor stability via LC-MS .
- Prodrug Design : Modify the methyl ester group to enhance hydrolytic stability (e.g., replace with ethyl or PEGylated esters) .
- Cocrystallization : Improve thermal stability by forming cocrystals with succinic acid .
Contradiction Analysis and Validation
Q. Why do similar triazolo-pyridazine derivatives exhibit varying biological activities despite structural homology?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., cyclobutyl vs. methyl) may hinder target binding. Molecular dynamics simulations quantify steric clashes .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl or CF₃) enhance electrophilicity, altering reactivity in cellular environments .
- Metabolic Differences : CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) affects metabolite profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
